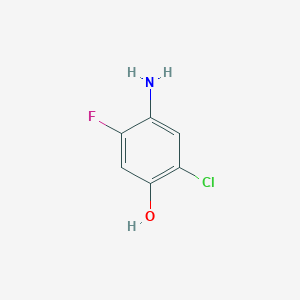

4-Amino-2-chloro-5-fluorophenol

Description

The exact mass of the compound 4-Amino-2-chloro-5-fluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-2-chloro-5-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-chloro-5-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloro-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUMTSUDDKDGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524955-76-8 | |

| Record name | 4-amino-2-chloro-5-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Applications of 4-Amino-2-chloro-5-fluorophenol

This technical guide details the structural identity, synthesis, and application of 4-Amino-2-chloro-5-fluorophenol , a specialized halogenated intermediate used in the development of kinase inhibitors and agrochemicals.

Executive Summary & Chemical Identity

4-Amino-2-chloro-5-fluorophenol is a tri-substituted aromatic scaffold characterized by the presence of a phenolic hydroxyl group, a primary amine, and mixed halogenation (chlorine and fluorine).[1] Its unique electronic profile—combining the electron-donating effects of the amino/hydroxyl groups with the electron-withdrawing halogens—makes it a critical building block for constructing fused heterocycles, particularly benzoxazoles and benzothiazoles , which are pharmacophores in VEGFR and Aurora B kinase inhibitors.

Physicochemical Profile

| Parameter | Data |

| CAS Number | 524955-76-8 |

| IUPAC Name | 4-Amino-2-chloro-5-fluorophenol |

| Molecular Formula | C₆H₅ClFNO |

| Molecular Weight | 161.56 g/mol |

| Appearance | Off-white to pale grey solid |

| pKa (Predicted) | ~8.5 (Phenolic OH), ~3.5 (Aniline NH₂) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[2] |

Retrosynthetic Analysis & Strategic Routes

Designing a synthesis for this molecule requires navigating the directing effects of the substituents to ensure correct regiochemistry.

The "Gold Standard" Route: Nitration-Reduction

The most robust industrial route begins with 2-chloro-5-fluorophenol .

-

Starting Material: 2-chloro-5-fluorophenol (CAS 3827-49-4).

-

Regiochemistry Logic:

-

OH (Pos 1): Strong activator, directs ortho/para.

-

F (Pos 5): Weak deactivator, directs ortho/para.

-

Cl (Pos 2): Weak deactivator, directs ortho/para.

-

Target: The 4-position is para to the strong OH activator and ortho to the F atom. This position is electronically favored for electrophilic aromatic substitution (Nitration).

-

-

Transformation: Nitration yields 2-chloro-5-fluoro-4-nitrophenol , followed by selective reduction to the amine.

Synthesis Workflow Diagram

Caption: Figure 1. Regioselective synthesis pathway from commercially available 2-chloro-5-fluorophenol.

Detailed Experimental Protocols

Safety Warning: This protocol involves corrosive acids and exothermic reactions. Perform all steps in a fume hood with appropriate PPE (gloves, goggles, face shield).

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the C4 position while minimizing dinitration or oxidation.

-

Preparation: Charge a 3-neck round-bottom flask with 2-chloro-5-fluorophenol (10.0 g, 68.2 mmol) and glacial acetic acid (40 mL). Cool the solution to 0–5°C using an ice-salt bath.

-

Acid Addition: Prepare a mixture of fuming HNO₃ (4.5 mL, 1.05 eq) in acetic acid (10 mL). Add this solution dropwise over 30 minutes, maintaining internal temperature below 10°C .

-

Expert Insight: Low temperature is critical. Higher temperatures (>15°C) increase the risk of nitrating the C6 position (ortho to OH) or oxidizing the phenol ring to a quinone.

-

-

Reaction: Stir at 5°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product (nitro) will be less polar than the starting phenol.

-

Workup: Pour the reaction mixture onto crushed ice (200 g). The yellow precipitate (2-chloro-5-fluoro-4-nitrophenol) forms immediately.

-

Purification: Filter the solid, wash copiously with cold water to remove acid, and dry. Recrystallize from Ethanol/Water if necessary.

-

Expected Yield: 85–90%.[3]

-

Step 2: Chemoselective Reduction (Bechamp Reduction)

Objective: Reduce the nitro group to an amine without dehalogenating the Chlorine or Fluorine atoms.

-

Critical Mechanism Note: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodechlorination (stripping the Cl atom). Therefore, an iron-mediated reduction (Bechamp) or Pt/C (sulfided) is preferred to preserve the halogen pattern.

-

Setup: In a flask equipped with a reflux condenser and mechanical stirrer, suspend 2-chloro-5-fluoro-4-nitrophenol (5.0 g) in Ethanol (50 mL) and Water (10 mL).

-

Activation: Add Iron powder (4.5 g, ~3 eq) and Ammonium Chloride (0.7 g) .

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. The yellow color of the nitro compound should fade to a darker, muddy suspension.

-

Workup:

-

Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.[4]

-

Neutralize the residue with saturated NaHCO₃ solution and extract with Ethyl Acetate (3 x 50 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude amine.

-

Purification: Flash chromatography (DCM:MeOH 95:5) may be required to remove trace azo-impurities.

-

Expected Yield: 75–80%.[5]

-

Applications in Medicinal Chemistry

The primary utility of 4-Amino-2-chloro-5-fluorophenol lies in its ability to form fused heterocyclic cores .

Benzoxazole Synthesis (Kinase Inhibitors)

Cyclization with ortho-esters or aldehydes yields 5-chloro-6-fluoro-benzoxazoles, a scaffold found in inhibitors of VEGFR-2 and c-Met .

Protocol Summary (Cyclization):

-

Dissolve 4-Amino-2-chloro-5-fluorophenol (1 eq) in Trimethyl Orthoformate (solvent/reagent).

-

Add a catalytic amount of p-TsOH.

-

Reflux for 3 hours.

-

Result: 5-chloro-6-fluorobenzo[d]oxazole .

Application Logic Diagram

Caption: Figure 2. Divergent synthesis pathways for pharmaceutical and agrochemical applications.

Analytical Characterization & QC

To ensure the integrity of the synthesized material, the following criteria must be met:

| Test | Acceptance Criteria | Purpose |

| HPLC Purity | >98.0% (Area %) | Critical for biological screening to avoid off-target toxicity. |

| ¹H NMR (DMSO-d₆) | Doublet (F-coupling) ~6.8-7.2 ppm | Confirms regiochemistry (para-relationship of protons usually shows distinct coupling constants). |

| ¹⁹F NMR | Single peak ~ -120 to -130 ppm | Confirms presence of Fluorine and absence of defluorinated byproducts. |

| Mass Spec (ESI) | [M+H]⁺ = 162.5/164.5 (3:1 ratio) | Confirms Chlorine isotope pattern and molecular weight. |

References

-

Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-5-fluorophenol Product Page. Retrieved from (Note: Search CAS 524955-76-8).[6]

-

PubChem. (2025).[3] 2-Chloro-5-fluorophenol (Precursor) Compound Summary. National Library of Medicine. Retrieved from .

-

BenchChem. (2025).[4][7][8][9] Synthesis of Halogenated Aminophenols: Technical Notes. Retrieved from .

-

Google Patents. (1999). Regioselective nitration of aromatic compounds. US Patent 5946638A. Retrieved from .

-

National Institutes of Health (NIH). (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from .

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 6. 4-Amino-2-chloro-5-fluoro-phenol | 524955-76-8 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Using 4-Amino-2-chloro-5-fluorophenol in the synthesis of Schiff bases

Executive Summary & Strategic Rationale

The "Privileged Scaffold" in Medicinal Chemistry 4-Amino-2-chloro-5-fluorophenol is not merely a reagent; it is a pharmacophore multiplier. In modern drug discovery, the incorporation of halogen atoms into Schiff base ligands serves two critical functions:

-

Metabolic Blocking: The fluorine atom at the C5 position blocks metabolic oxidation (P450-mediated hydroxylation), significantly extending the half-life of the resulting drug candidate.

-

Lipophilicity Modulation: The chlorine atom at C2 enhances the partition coefficient (LogP), facilitating membrane permeability, while the phenolic hydroxyl group maintains water solubility and hydrogen-bonding capability for receptor docking.

This guide details the optimized protocol for condensing 4-Amino-2-chloro-5-fluorophenol with aryl aldehydes. Unlike standard aniline condensations, the electronic push-pull effects of the para-hydroxyl (donating) and ortho-fluorine (withdrawing) groups require specific pH control to maximize yield and suppress oligomerization.

Reaction Mechanism & Pathway Analysis

The synthesis follows a nucleophilic addition-elimination pathway. The presence of the electron-donating hydroxyl group at the para position activates the amine, making it a potent nucleophile despite the inductive withdrawal from the neighboring fluorine.

Critical Control Point: The formation of the carbinolamine intermediate is reversible. Acid catalysis is required to protonate the carbinolamine hydroxyl, making it a better leaving group (

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of 4-Amino-2-chloro-5-fluorophenol. Note the critical dehydration step driven by acid catalysis.

Experimental Protocol

Safety Warning: 4-Amino-2-chloro-5-fluorophenol is toxic and a skin irritant. Fluorinated phenols can exhibit increased skin absorption. All operations must be performed in a fume hood wearing nitrile gloves and safety goggles.

Materials & Reagents

-

Precursor: 4-Amino-2-chloro-5-fluorophenol (>98% purity).

-

Electrophile: Substituted Benzaldehyde (1.0 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).

-

Drying Agent: Anhydrous Magnesium Sulfate (

).

Step-by-Step Methodology

-

Pre-Activation (Solubilization):

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol (161.56 mg) of 4-Amino-2-chloro-5-fluorophenol in 15 mL of absolute ethanol.

-

Why: The compound has limited solubility in non-polar solvents due to the phenolic -OH. Ethanol ensures complete dissolution.

-

Observation: The solution should be clear to pale yellow.

-

-

Catalyst Addition:

-

Add 2–3 drops of glacial acetic acid to the amine solution.

-

Why: This adjusts the pH to ~4.5–5.0, optimal for activating the aldehyde carbonyl without protonating the amine nucleophile into an unreactive ammonium salt.

-

-

Condensation:

-

Add 1.0 mmol of the chosen aromatic aldehyde dropwise while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (

) for 4–6 hours. -

Validation: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting amine spot (lower

due to -OH) should disappear.

-

-

Isolation:

-

Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (

) for 30 minutes. -

The Schiff base typically precipitates as a colored solid (yellow/orange).

-

Troubleshooting: If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and re-cool.

-

-

Purification:

-

Filter the solid using vacuum filtration.

-

Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Recrystallize from hot ethanol/water (9:1 ratio).

-

Characterization & QC Standards

To ensure the integrity of the fluorinated scaffold, the following spectral signatures must be verified.

Table 1: Key Spectroscopic Markers

| Technique | Parameter | Expected Value | Structural Assignment |

| FT-IR | Imine bond formation (Strong/Sharp) | ||

| FT-IR | Phenolic hydroxyl (Broad) | ||

| 1H NMR | Singlet ( | ||

| 1H NMR | Singlet ( | ||

| 19F NMR | Diagnostic for the 5-F substituent. | ||

| 13C NMR | Doublet ( |

Validation Check (Self-Correction):

If the IR spectrum shows a peak at

Application Notes: Biological Relevance

The synthesized Schiff bases derived from this specific scaffold are highly relevant for:

-

Kinase Inhibition: The 2-chloro-5-fluoro motif mimics the adenine pocket binding of ATP in various kinases (e.g., VEGFR-2). The planar Schiff base linkage positions the aryl rings to interact with the hydrophobic back pocket of the enzyme.

-

Antimicrobial Agents: The halogenated phenol core disrupts bacterial cell walls. The Schiff base linkage allows for the chelation of metal ions (Cu(II), Zn(II)), which enhances antimicrobial potency by facilitating transport across the lipid membrane (Tweedy's Chelation Theory).

References

-

Ommenya, F. K. (2021).[1] Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)Imino]Methyl}Phenol. Jomo Kenyatta University of Agriculture and Technology.[1] Retrieved from [Link]

-

Devkota, K., et al. (2020).[2] Synthesis and Evaluation of Schiff Bases of 4-Amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione as Antimicrobial Agents. Journal of Nepal Chemical Society. Retrieved from [Link]

-

Biological Magnetic Resonance Data Bank (BMRB). (2025). NMR Spectral Data for Chlorophenol Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-chloro-5-fluorophenol Derivatives

Welcome to the technical support center for the synthesis and derivatization of 4-Amino-2-chloro-5-fluorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold in the creation of novel chemical entities. As a substituted o-aminophenol, this molecule presents unique challenges and opportunities. Its inherent reactivity can lead to a variety of side products if reaction conditions are not carefully controlled.

This document provides in-depth, question-and-answer-based troubleshooting guides to address the most common issues encountered during its use, from isomeric impurities to unexpected cyclizations. Our goal is to equip you with the foundational knowledge and practical solutions needed to optimize your synthetic outcomes.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction produced a mixture of isomers that are difficult to separate. How can I confirm their identity and improve the regioselectivity of my next synthesis?

A1: The formation of regioisomers is a common challenge when working with polysubstituted aromatic rings. The electronic directing effects of the amino, hydroxyl, chloro, and fluoro groups can lead to reactions at multiple sites, and impurities from the synthesis of the starting material itself can carry through.

Causality and Identification:

The starting material, 4-Amino-2-chloro-5-fluorophenol, has several potential regioisomers, and controlling their presence is critical. For instance, impurities like 2-chloro-5-fluorophenol or 4-chloro-3-fluorophenol might be present in the initial raw material from its synthesis.[1] During derivatization, particularly in electrophilic aromatic substitution reactions, the powerful activating effects of the amino and hydroxyl groups can compete, leading to substitution at undesired positions.

To address this, a multi-step analytical approach is essential:

-

Initial Purity Check: Before starting your reaction, confirm the purity of your 4-Amino-2-chloro-5-fluorophenol raw material. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for this.[1][2]

-

Product Mixture Analysis: For the product mixture, HPLC is often the method of choice for quantitative analysis of aminophenol isomers.[2] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and especially ¹⁹F) is invaluable for differentiating between isomers.

Table 1: Analytical Techniques for Isomer Differentiation

| Technique | Application & Rationale | Pros | Cons |

| GC-FID/MS | Excellent for analyzing the volatile starting material and related phenol impurities.[1] | High resolution for isomers, sensitive detection. | Requires derivatization for non-volatile products; potential for thermal degradation. |

| HPLC-UV/MS | The standard for quantifying product isomer ratios and monitoring reaction progress.[2] | Versatile, non-destructive, suitable for a wide range of derivatives. | Can be challenging to find a single method that resolves all possible isomers. |

| NMR (¹H, ¹⁹F) | Definitive structural elucidation. ¹⁹F NMR is particularly powerful for identifying fluorine-containing isomers due to its wide chemical shift range. | Provides unambiguous structural information. | Lower sensitivity than chromatographic methods; not ideal for trace impurity detection. |

| Spectrophotometry | Can be used for quantitative determination of aminophenol isomers by reacting them with specific reagents to form colored products.[3][4][5] | Simple, cost-effective for specific applications. | Less specific than chromatography; requires method development for new derivatives. |

Strategies for Improving Regioselectivity:

-

Protecting Groups: The hydroxyl and amino groups have strong, often competing, directing effects. Temporarily protecting one group can force the reaction to occur at the desired position. For example, protecting the highly activating hydroxyl group as a silyl ether or benzyl ether can prevent unwanted side reactions.[6]

-

Reaction Condition Optimization: Temperature and solvent choice can influence the kinetic versus thermodynamic control of a reaction, potentially favoring one regioisomer over another.[6]

-

Choice of Reagents: In reactions like benzoxazole synthesis, the choice of catalyst (e.g., a Lewis acid) can significantly impact the reaction's success and cleanliness.[7]

Q2: My reaction mixture turned dark brown/black, and the final product is difficult to purify. What causes this discoloration and how can I prevent it?

A2: The discoloration you are observing is almost certainly due to the oxidation of the aminophenol moiety. Aminophenols, especially o- and p-aminophenols, are highly susceptible to oxidation, which can be initiated by air (oxygen), metallic impurities, or harsh reaction conditions.

Mechanism of Oxidation:

The electron-rich aminophenol system can undergo a one-electron oxidation to form a semiquinone radical. This highly reactive intermediate can then polymerize or undergo further oxidation to form quinone-imine structures. These extended conjugated systems are strong chromophores, absorbing visible light and appearing as highly colored impurities.

Caption: General oxidation pathway leading to colored impurities.

Preventative Measures:

-

Inert Atmosphere: The most critical step is to run your reaction under an inert atmosphere (Nitrogen or Argon). This minimizes contact with atmospheric oxygen.

-

Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

-

Control of Reaction Temperature: High temperatures can accelerate oxidation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

Use of Antioxidants: In some cases, adding a small amount of an antioxidant like N,N'-diphenyl-p-phenylenediamine (DPPD) can inhibit radical-mediated oxidation pathways.[8]

-

Reagent Purity: Ensure that your reagents are free from trace metal impurities, which can catalyze oxidation. If suspected, consider adding a chelating agent like EDTA.

-

pH Control: The stability of aminophenols is highly pH-dependent. In the workup phase, avoid strongly basic conditions where possible, as deprotonation can increase susceptibility to oxidation.

Q3: I've identified an unexpected benzoxazole derivative as a major side product. Why did this form and how can I avoid it?

A3: The formation of a benzoxazole ring is a classic and often facile intramolecular cyclization reaction for o-aminophenol derivatives. This is a common intended pathway but a problematic side reaction if you are targeting derivatization of the amino or hydroxyl group.[7]

Causality and Mechanism:

This side reaction occurs when reacting 4-Amino-2-chloro-5-fluorophenol with reagents that introduce a carbonyl or equivalent electrophilic carbon. Examples include acyl chlorides, anhydrides, or even aldehydes under certain conditions. The reaction proceeds via initial acylation/condensation at the more nucleophilic amino group, followed by a rapid intramolecular attack by the adjacent hydroxyl group, which closes the ring and eliminates water (or another leaving group).

Caption: Competing pathways: Amide vs. Benzoxazole formation.

Strategies to Avoid Benzoxazole Formation:

-

Low Temperature Conditions: Perform the acylation at low temperatures (e.g., 0 °C to room temperature) to favor the initial N-acylation while disfavoring the higher activation energy cyclization step. Many protocols for forming stable amide or urea derivatives are conducted at room temperature or below.[7]

-

Protect the Hydroxyl Group: The most robust method is to protect the phenolic hydroxyl group before attempting to modify the amine. A TBS (tert-butyldimethylsilyl) ether is a good choice as it is stable to many reaction conditions used for amine derivatization and can be easily removed later.[6]

-

Choice of Base and Solvent: Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct (like HCl). The choice of solvent can also play a role; less polar, aprotic solvents may slow down the cyclization step compared to polar, protic solvents.

-

Reagent Stoichiometry: Use of excess acylating agent and shorter reaction times can sometimes favor the desired product before significant cyclization occurs. Careful reaction monitoring by TLC or HPLC is crucial.

Experimental Protocols

Protocol 1: General Procedure for Purification of a Crude 4-Amino-2-chloro-5-fluorophenol Derivative

This protocol outlines a general workflow for purifying a moderately polar derivative, assuming it is stable to silica gel.

-

Liquid-Liquid Extraction (Workup):

-

Quench the reaction mixture with water or a suitable aqueous solution (e.g., saturated NaHCO₃ to neutralize acid).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) (3x volumes).

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[7]

-

Filter off the drying agent and concentrate the solvent in vacuo at a low temperature (<40 °C) to obtain the crude product.

-

-

Column Chromatography:

-

Choose an appropriate solvent system using Thin Layer Chromatography (TLC) to achieve good separation (Rf of the desired product ~0.3). A common system is a gradient of Hexane:Ethyl Acetate.[7]

-

Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the chromatography solvent or dichloromethane and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization (Optional Final Purification):

-

If the product is a solid, recrystallization can be an excellent final step to achieve high purity.

-

Dissolve the solid in a minimum amount of a suitable hot solvent (or solvent pair).

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Caption: Workflow for purification and analysis of final product.

References

- Technical Support Center: Synthesis of Fluorin

- Ishida, T., & Yamaguchi, T. (1976). Determination of aminophenol isomers by high-speed liquid chromatography.

- Al-Sabha, T. N. (2014). Spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent. European Chemical Bulletin, 3(8), 794-801.

- Al-Sabha, T. N., & Habeb, N. N. (2014).

- Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. (2025). Benchchem.

- Al-Sabha, T. N., & Habeb, N. N. (2014). Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent.

- Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2008).

- How to Synthesize 2-Chloro-5-Fluorophenol? - FAQ. (2021). Guidechem.

- Patel, M. B., & Patel, N. B. (2020).

- Denton, J. R. (2018).

Sources

- 1. longdom.org [longdom.org]

- 2. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Degradation of 4-Amino-2-chloro-5-fluorophenol (ACFP) in Solution

Welcome to the technical support center for 4-Amino-2-chloro-5-fluorophenol (ACFP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ACFP stability and degradation in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your results.

Introduction to ACFP Stability

4-Amino-2-chloro-5-fluorophenol (ACFP) is a substituted aromatic compound with reactive amino and hydroxyl groups, making it a valuable intermediate in medicinal chemistry and organic synthesis. However, the presence of these functional groups, along with halogen substituents, also renders the molecule susceptible to various degradation pathways. Understanding the stability of ACFP in solution is critical for its proper handling, storage, and application in synthetic protocols. Degradation can lead to the formation of impurities, loss of desired product, and potentially confounding biological or chemical results.

This guide will delve into the likely degradation pathways of ACFP based on the known reactivity of similar aminophenol and chlorophenol derivatives. We will explore common issues and provide systematic approaches to investigate and mitigate unwanted degradation.

Frequently Asked Questions (FAQs)

Q1: My ACFP solution has changed color (e.g., turned brown/pink). What is happening?

A1: The development of color in your ACFP solution is a strong indicator of degradation, specifically oxidation. The amino and phenol moieties of ACFP are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. This process often leads to the formation of highly colored quinone-imine or polymeric species.

-

Causality: The electron-donating nature of both the amino and hydroxyl groups increases the electron density of the aromatic ring, making it more susceptible to oxidation. The initial step is often the formation of a phenoxyl radical, which can then undergo further reactions.

-

Troubleshooting:

-

Inert Atmosphere: Prepare and handle ACFP solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Solvent Purity: Use de-gassed, high-purity solvents to reduce the presence of dissolved oxygen and metal contaminants that can catalyze oxidation.

-

Light Protection: Store ACFP solutions in amber vials or protect them from light to prevent photolytic degradation, which can generate radical species.[1]

-

Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as sodium bisulfite, may be considered to prevent oxidation. However, assess the compatibility of any additive with your downstream reactions.

-

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of an ACFP sample. What could they be?

A2: The appearance of new peaks suggests the formation of degradation products. The identity of these products will depend on the specific conditions your ACFP solution was exposed to. Potential degradation pathways include oxidation, hydrolysis, and photolysis.

-

Likely Degradation Products:

-

Oxidation Products: As mentioned in Q1, quinone-imines are common oxidative degradants of aminophenols. Dimerization or polymerization can also occur.

-

Hydrolytic Products: While the C-Cl and C-F bonds are generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur, though this is less common than oxidation.

-

Photolytic Products: Exposure to UV light can lead to dehalogenation or the formation of radical species that can then react to form a variety of byproducts.[1]

-

-

Troubleshooting Workflow:

-

Characterize the Unknowns: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can provide clues about the structural changes (e.g., addition of oxygen, loss of a halogen).

-

Conduct Forced Degradation Studies: To systematically identify potential degradants, perform forced degradation studies as outlined in the "Experimental Protocols" section below.[2][3][4] This involves intentionally exposing ACFP to acidic, basic, oxidative, thermal, and photolytic stress conditions.

-

Compare Chromatograms: Compare the chromatograms from your stressed samples with your original sample to see if any of the newly formed peaks match the unexpected peaks.

-

Q3: My reaction yield is lower than expected when using an ACFP solution that has been stored for some time. Could degradation be the cause?

A3: Yes, a decrease in reaction yield is a common consequence of ACFP degradation. If the starting material has degraded, its effective concentration is lower than assumed, leading to incomplete conversion to your desired product.

-

Root Cause Analysis:

-

Purity Check: Before use, always check the purity of your ACFP, especially if it has been in solution for an extended period. A quick HPLC or TLC analysis can reveal the presence of degradation products.

-

Storage Conditions: Review your storage conditions. ACFP solutions should ideally be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere to maximize shelf life. Solid ACFP is generally more stable than its solutions.

-

-

Preventative Measures:

-

Prepare fresh solutions of ACFP immediately before use whenever possible.

-

If a stock solution must be prepared, perform a stability study by analyzing aliquots over time to determine its viable shelf life under your specific storage conditions.

-

Troubleshooting Guide: Investigating ACFP Degradation

If you suspect ACFP degradation, a systematic approach is necessary to identify the cause and implement corrective actions.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting ACFP degradation issues.

Caption: Troubleshooting workflow for ACFP degradation.

Potential Degradation Pathways

Based on the chemistry of related compounds, the following are the most probable degradation pathways for ACFP in solution.

Caption: Potential degradation pathways of ACFP.

Experimental Protocols

Protocol 1: Forced Degradation Study of ACFP

This protocol is designed to intentionally degrade ACFP under various stress conditions to identify potential degradation products and assess its intrinsic stability.[2][3][4]

Materials:

-

4-Amino-2-chloro-5-fluorophenol (ACFP)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC or UPLC system with a PDA/UV detector and preferably a mass spectrometer (MS)

-

Photostability chamber

-

Heating block or water bath

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of ACFP (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.

-

Stress Conditions: For each condition, mix 1 mL of the ACFP stock solution with 1 mL of the stressor solution in a separate vial.

-

Acid Hydrolysis: Add 1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[1]

-

-

Control Samples: Prepare control samples for each condition (e.g., ACFP in water, ACFP in water heated at 60°C) to differentiate the effects of the stressor from simple solvent/temperature effects.

-

Sample Quenching:

-

For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

-

-

Analysis:

-

Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analyze all samples (stressed and control) by a stability-indicating HPLC or LC-MS method. A reverse-phase C18 column is a good starting point.

-

Monitor the formation of new peaks and the decrease in the main ACFP peak area. Aim for 5-20% degradation for optimal results.[3]

-

Data Presentation:

| Stress Condition | ACFP Remaining (%) | Number of Degradants | Major Degradant (Retention Time) |

| Control (t=0) | 100 | 0 | - |

| Acid Hydrolysis (1M HCl, 60°C, 24h) | |||

| Base Hydrolysis (1M NaOH, RT, 8h) | |||

| Oxidation (3% H₂O₂, RT, 24h) | |||

| Thermal (80°C, 48h) | |||

| Photolytic (ICH Q1B) |

Table to be filled with experimental data.

References

- Google Patents. JPH05286912A - Method for producing aminophenol derivative.

-

Journal of the Chilean Chemical Society. (2015). Forced degradation studies of a new leishmanicidal compound. Retrieved from [Link]

-

TSI Journals. Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols Using H2O2 Sensitized Cu2O and Visible Light. Retrieved from [Link]

-

BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2017, November 17). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. Retrieved from [Link]

-

ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

-

ResearchGate. Bacterial degradation pathways for 4-chloro-2-aminophenol (a),... Retrieved from [Link]

-

PMC. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Retrieved from [Link]

-

PubMed. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

MDPI. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

PMC - NIH. (2014, March 3). Bacterial degradation of chlorophenols and their derivatives. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

ResearchGate. (2014, January 10). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. Retrieved from [Link]

-

CIR Report Data Sheet. (2024, December 10). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Degradation of 4-chloro 2-aminophenol using combined strategies based on ultrasound, photolysis and ozone. Retrieved from [Link]

-

PubMed. (2014, February 15). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 4-Amino-2-chloro-5-fluorophenol

Welcome to our dedicated technical support center for researchers and drug development professionals working with 4-Amino-2-chloro-5-fluorophenol. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique reactivity challenges posed by this substituted aniline in common coupling reactions. Our aim is to equip you with the knowledge to optimize your synthetic routes and achieve higher yields and purity.

Understanding the Reactivity Profile of 4-Amino-2-chloro-5-fluorophenol

4-Amino-2-chloro-5-fluorophenol is a valuable building block, but its trifecta of substituents—an ortho-chloro group, a meta-fluoro group, and an amino group—creates a challenging substrate for many standard coupling reactions. The low reactivity stems from a combination of steric hindrance and electronic effects. The chlorine atom at the 2-position sterically shields the adjacent amino group, while both the chlorine and fluorine atoms are electron-withdrawing, reducing the nucleophilicity of the amino group and the electron density of the aromatic ring.

This guide will walk you through strategies to overcome these hurdles in key synthetic transformations.

Troubleshooting Guide: Common Coupling Reactions

Issue: Low Yields in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but the sterically hindered and electronically deactivated nature of 4-Amino-2-chloro-5-fluorophenol can lead to poor yields.

Question: My Buchwald-Hartwig amination with 4-Amino-2-chloro-5-fluorophenol and an aryl halide is giving me less than 20% yield. What can I do to improve this?

Answer:

Low yields in this case are often a result of inefficient oxidative addition or reductive elimination steps in the catalytic cycle, exacerbated by the substrate's properties. Here’s a systematic approach to troubleshoot this:

A. Catalyst and Ligand Selection:

The choice of palladium catalyst and ligand is critical. Standard catalysts may not be effective for this hindered substrate.

-

Palladium Pre-catalysts: Switch from traditional Pd(OAc)₂ or Pd₂(dba)₃ to more active, air-stable pre-catalysts like those developed by the Buchwald or Hartwig groups. G3 or G4 palladacycles are excellent starting points as they form the active Pd(0) species more readily.

-

Ligand Choice: Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the reductive elimination steps. If you are using a less bulky ligand like P(t-Bu)₃, consider switching to a biarylphosphine ligand.

| Ligand Class | Recommended Ligands | Key Advantages |

| Buchwald Biarylphosphines | RuPhos, XPhos, SPhos | High activity for hindered substrates, promotes efficient reductive elimination. |

| Josiphos-type ferrocenyl | tBuXPhos | Excellent for electron-poor anilines. |

B. Base and Solvent Optimization:

The choice of base and solvent can significantly impact the reaction rate and outcome.

-

Base: A weaker base is often preferred to avoid catalyst decomposition and side reactions. While strong bases like NaOtBu are common, consider using K₃PO₄ or Cs₂CO₃, which are known to be effective in challenging aminations.

-

Solvent: Aprotic, non-polar solvents are generally preferred. Toluene or dioxane are standard choices. In some cases, a switch to a more polar aprotic solvent like CPME (cyclopentyl methyl ether) can be beneficial.

C. Reaction Temperature:

Given the substrate's low reactivity, higher reaction temperatures are often necessary. If you are running the reaction at 80-90 °C, consider increasing it to 100-110 °C. Monitor for any signs of decomposition.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 4-Amino-2-chloro-5-fluorophenol (1.2 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), RuPhos ligand (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Issue: Competing Reactions in Suzuki-Miyaura Coupling

When attempting a Suzuki-Miyaura coupling using the aryl chloride of 4-Amino-2-chloro-5-fluorophenol, researchers often face challenges with low conversion and competing side reactions.

Question: I am trying to perform a Suzuki coupling at the chloride position of my protected 4-Amino-2-chloro-5-fluorophenol, but I'm observing significant dehalogenation and homocoupling of my boronic acid. How can I favor the desired cross-coupling?

Answer:

This is a classic problem with electron-rich, sterically hindered aryl chlorides. The C-Cl bond activation is challenging, and under forcing conditions, side reactions can dominate.

A. Protecting Group Strategy:

The free amino and hydroxyl groups can interfere with the catalytic cycle. It is highly recommended to protect both functionalities.

-

Amino Group Protection: A Boc (tert-butyloxycarbonyl) group is a standard choice.

-

Phenolic Group Protection: A methyl or benzyl ether is suitable.

B. Ligand and Catalyst System:

For activating the C-Cl bond, a highly active catalyst system is non-negotiable.

-

Ligand: Extremely bulky and electron-donating ligands are required. SPhos, XPhos, or RuPhos are excellent candidates. These ligands stabilize the Pd(0) center and facilitate the difficult oxidative addition step.

-

Catalyst: Use a high-activity pre-catalyst like SPhos Pd G2 or XPhos Pd G3.

C. Boronic Acid/Ester Choice:

-

Boronic Esters: Consider using a potassium trifluoroborate salt or a boronic acid pinacol ester (BPin) instead of the free boronic acid. These reagents often exhibit higher stability and can reduce homocoupling.

D. Base and Additives:

-

Base: A carefully chosen base is crucial. K₃PO₄ is often a good starting point. In some cases, a fluoride source like CsF can be beneficial, especially when using boronic esters.

-

Water Content: Ensure your solvent is rigorously dry, but for some Suzuki couplings, a small, controlled amount of water can be beneficial. However, start with anhydrous conditions to minimize protodeboronation.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I perform an amide coupling directly with the amino group of 4-Amino-2-chloro-5-fluorophenol?

A1: Yes, but you will likely face challenges due to the reduced nucleophilicity of the amino group. Standard amide coupling reagents like HATU or HOBt/EDC can work, but you may need to use a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) and potentially a higher reaction temperature or longer reaction time. Also, be mindful of potential side reactions at the phenolic hydroxyl group. Protection of the phenol is recommended for cleaner reactions and higher yields.

Q2: What is the best way to protect the phenolic hydroxyl group without affecting the other functional groups?

A2: Selective protection of the phenol can be achieved under basic conditions. For example, methylation using dimethyl sulfate (DMS) or methyl iodide with a mild base like K₂CO₃ in acetone will selectively alkylate the more acidic phenolic proton over the amino group. For a more labile protecting group, benzylation using benzyl bromide with K₂CO₃ is also a good option.

Q3: Are there any alternatives to palladium-catalyzed reactions for this substrate?

A3: While palladium catalysis is the most common approach, for certain transformations, you could consider copper-catalyzed reactions. For example, Ullmann-type couplings can sometimes be effective for forming C-N or C-O bonds with challenging substrates, although they often require higher temperatures. For C-C bond formation, nickel-catalyzed cross-couplings are also gaining prominence for their ability to activate challenging C-Cl bonds.

Reaction Condition Optimization Summary

| Reaction Type | Recommended Catalyst/Reagent | Recommended Ligand | Recommended Base | Recommended Solvent | Temperature (°C) |

| Buchwald-Hartwig | RuPhos Pd G3 | RuPhos | K₃PO₄ | Toluene | 100-110 |

| Suzuki-Miyaura | SPhos Pd G2 | SPhos | K₃PO₄ | Dioxane | 90-110 |

| Amide Coupling | HATU / COMU | - | DIEA | DMF / NMP | 25-60 |

References

-

Buchwald, S. L., & Martin, R. (2011). The SPhos Ligand Family: A Decade of Innovation in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 44(8), 534–546. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos Ligand in Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

Technical Support Center: Purification of 4-Amino-2-chloro-5-fluorophenol

Welcome to the technical support center for handling and purifying 4-Amino-2-chloro-5-fluorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with product purity, specifically the presence of colored impurities. Our goal is to provide not just protocols, but a foundational understanding of why these impurities form and how to systematically remove them, ensuring the high quality required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of 4-Amino-2-chloro-5-fluorophenol colored? It should be a white or off-white solid.

A1: The coloration in 4-Amino-2-chloro-5-fluorophenol almost always arises from the formation of oxidized species. The aminophenol scaffold is highly susceptible to oxidation, especially when exposed to air, light, or trace metal impurities. Like many aromatic amines and phenols, freshly purified samples can darken over time due to the formation of highly conjugated, colored quinone-imine type structures.[1][2] Additionally, residual reagents or by-products from the synthesis, such as nitro-aromatic precursors or azo compounds from side-reactions, can impart significant color.[3][4]

Q2: What is the first and most straightforward purification method I should attempt?

A2: For most common colored impurities, a two-step approach is highly effective and should be your first line of attack:

-

Activated Carbon Treatment: This specifically targets and removes large, colored, conjugated molecules through adsorption.[5][6]

-

Recrystallization: This is a powerful technique for removing a wide range of impurities by exploiting differences in solubility between your product and the contaminants.

Often, these two steps can be combined into a single procedure (decolorizing with carbon followed by hot filtration and crystallization) for an efficient workflow.

Q3: How do I properly store the purified 4-Amino-2-chloro-5-fluorophenol to prevent it from discoloring again?

A3: Proper storage is critical. Once purified, the compound should be stored in an amber glass vial to protect it from light. The container should be tightly sealed and preferably flushed with an inert gas like nitrogen or argon to displace oxygen. For long-term storage, keeping it in a desiccator in a cool, dark place (or a freezer) is highly recommended to minimize oxidative degradation.[7]

In-Depth Troubleshooting & Purification Guides

This section provides detailed, step-by-step protocols for the most effective purification techniques. The overall workflow can be visualized as follows:

Caption: General purification workflow for 4-Amino-2-chloro-5-fluorophenol.

Guide 1: Activated Carbon Treatment & Recrystallization

This is the most common and often sufficient method for removing colored impurities. The principle is to dissolve the crude product in a suitable hot solvent, add activated carbon to adsorb the colored bodies, filter the hot solution to remove the carbon (and adsorbed impurities), and then allow the pure product to crystallize upon cooling.

Experimental Protocol: Recrystallization

-

Solvent Selection (The Critical First Step):

-

Perform small-scale solubility tests with 10-20 mg of your crude product. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[8]

-

Refer to the table below for starting points. An ethanol/water co-solvent system is often a robust choice.

Solvent System Suitability Rationale & Key Considerations Toluene Good Often provides high-quality crystals. Ensure adequate ventilation. Ethanol / Water Excellent Highly tunable. The polarity can be adjusted by varying the ratio to optimize yield and purity. Start by dissolving in a minimum of hot ethanol and adding hot water dropwise until turbidity persists, then clarify with a few drops of ethanol. Ethyl Acetate / Hexane Good Another tunable system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. Aqueous Mild Acid Specialized A patented method for aminophenols involves dissolving in a hot aqueous solution of a mild acid like citric or glycolic acid (pH ~2-3), which can help separate tar-like polymeric impurities before crystallization.[9] -

-

Dissolution & Decolorization:

-

Place the crude 4-Amino-2-chloro-5-fluorophenol in an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation).

-

Add the chosen hot solvent portion-wise until the solid is just dissolved. Use a stirring hot plate.

-

Add a very small amount (typically 1-2% w/w of your compound) of activated decolorizing carbon (e.g., Norit®). Caution: Add carbon to a slightly cooled solution, not a boiling one, to prevent bumping.

-

Gently heat the mixture for 5-10 minutes to allow for adsorption.[10]

-

-

Hot Filtration (Safety First):

-

This step removes the carbon. It must be done quickly to prevent the product from crystallizing prematurely in the funnel.

-

Set up a gravity filtration system (fluted filter paper in a stemless funnel). Pre-heat the funnel and the receiving flask by pouring hot solvent through them.

-

Pour the hot solution through the fluted filter paper.

-

-

Crystallization:

-

Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, you can place the flask in an ice bath to maximize the yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum. Confirm purity using TLC, HPLC, and melting point analysis.

-

Troubleshooting Recrystallization

Caption: Decision tree for common recrystallization problems.[8]

Guide 2: Column Chromatography

When recrystallization is insufficient, or if impurities are structurally very similar to the product, column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[11]

Experimental Protocol: Flash Column Chromatography

-

Stationary and Mobile Phase Selection:

-

Stationary Phase: Standard flash-grade silica gel (SiO₂) is almost always suitable.

-

Mobile Phase (Eluent): The key to a good separation is finding the right eluent system. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent mixture. A good system will give your product an Rf value of ~0.3-0.4.

-

Start with a non-polar solvent system like Hexane:Ethyl Acetate . A 7:3 or 8:2 ratio is a good starting point for screening.

-

Your product is polar, so it will require a reasonably polar eluent. The colored impurities are often highly polar (streaking at the baseline) or very non-polar (running at the solvent front).

-

-

-

Column Packing:

-

Pack the column with silica gel, either as a dry powder or, preferably, as a slurry in the least polar solvent of your eluent system (e.g., hexane).

-

Ensure the silica bed is level and free of air bubbles.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of a strong solvent (like ethyl acetate or dichloromethane).

-

Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of your product).

-

Evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

-

Carefully add this powder to the top of your packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting with your chosen solvent system. Apply positive pressure (flash chromatography) to achieve a good flow rate.

-

Collect fractions in test tubes and monitor the elution process using TLC.

-

Combine the fractions that contain your pure product.

-

-

Isolation:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Amino-2-chloro-5-fluorophenol.

-

Troubleshooting Chromatography

-

Issue: Tailing or Streaking on TLC/Column.

-

Cause: The basic amino group can interact strongly with the acidic silica gel.

-

Solution: Add a small amount of a competitive base, like triethylamine (Et₃N) or ammonia, to your eluent system (e.g., 0.5-1%). This will occupy the acidic sites on the silica, allowing your compound to elute in sharper bands.[8][12]

-

-

Issue: Poor Separation.

-

Cause: The polarity of the eluent is not optimal.

-

Solution: Adjust the eluent ratio. If compounds are eluting too quickly (high Rf), decrease the polarity (add more hexane). If they are stuck on the column (low Rf), increase the polarity (add more ethyl acetate). Consider trying a different solvent system, such as Dichloromethane:Methanol.

-

References

-

Naczk, M., & Shahidi, F. (2006). Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. Journal of the American Oil Chemists' Society, 83(8), 739-744. [Link]

-

Saleh, M. A., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 29(7), 1533. [Link]

-

Soares, S., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 233. [Link]

-

WaterProfessionals. (n.d.). Activated Carbon Filters. [Link]

-

Abbas, M., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3291. [Link]

-

Ginting, S. M., et al. (2022). Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). TALENTA Conference Series: Science and Technology (ST), 5(2). [Link]

-

ELGA LabWater. (2025). Activated Carbon | Water Purification Technology. [Link]

- Green, A. G. (1972). U.S. Patent No. 3,703,598. Washington, DC: U.S.

-

Keiken Engineering. (2021). How activated carbon for the removal of organic matter works. [Link]

-

General Carbon. (2025). A Guide To Impregnated Activated Carbon. [Link]

- L'Henoret, P., & Thiot, M. (1972). U.S. Patent No. 3,658,905. Washington, DC: U.S.

-

Rajah Filter Technics. (2024). The Science Behind Activated Carbon: How It Works and Why It's Effective. [Link]

-

PrepChem. (n.d.). Preparation of 3-aminophenol. [Link]

- Berthoux, J. (1965). U.S. Patent No. 3,169,101. Washington, DC: U.S.

-

ResearchGate. (2024). How can I isolate/extract 4-Aminophenol... [Link]

- Fomenko, L. A., et al. (2011). U.S. Patent No. 8,013,191. Washington, DC: U.S.

-

Michigan State University Chemistry Department. (n.d.). Acetaminophen Synthesis. [Link]

-

Wikipedia. (n.d.). Aniline. [Link]

-

Long, T. C., & Daugulis, O. (2006). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Industrial & Engineering Chemistry Research, 45(15), 5387-5393. [Link]

-

ResearchGate. (2006). Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process. [Link]

-

Villegas, L. G. C., et al. (2021). Technology Advances in Phenol Removals: Current Progress and Future Perspectives. Water, 13(16), 2286. [Link]

-

PubChem. (n.d.). 4-amino-2-chloro-5-fluorophenol. [Link]

-

Tyman, J. H. P., & Patel, M. (2006). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2006(8), 516-518. [Link]

- Benner, R. G. (1989). U.S. Patent No. 4,870,209. Washington, DC: U.S.

- Japanese Patent Office. (1993).

-

University of Calgary Chemistry Department. (n.d.). Reactions of Phenols. [Link]

-

SlideShare. (n.d.). Aromatic Amines. [Link]

- Twitchett, P. J. (1989). U.S. Patent No. 4,861,914. Washington, DC: U.S.

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. US4861914A - Discoloration inhibitors for aromatic amines - Google Patents [patents.google.com]

- 3. reactions_of_phenols [simply.science]

- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 5. elgalabwater.com [elgalabwater.com]

- 6. How activated carbon for the removal of organic matter works [keiken-engineering.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Comparative Study of Kinase Inhibitor Scaffolds: 4-Amino-2-chloro-5-fluorophenol as a Precursor

This guide provides a comparative technical analysis of 4-Amino-2-chloro-5-fluorophenol (ACFP) as a scaffold in the synthesis of Type II kinase inhibitors. It contrasts this advanced precursor with first-generation (non-halogenated) and second-generation (mono-fluorinated) scaffolds, referencing specific applications in BTK and VEGFR inhibitor development.

Executive Summary

In the rational design of kinase inhibitors, the diarylether and diarylurea motifs are privileged structures found in blockbuster drugs like Sorafenib , Regorafenib , and Cabozantinib . The choice of the phenolic precursor used to construct these motifs dictates the inhibitor's metabolic stability, lipophilicity, and binding affinity within the kinase hydrophobic back-pocket.

This guide analyzes 4-Amino-2-chloro-5-fluorophenol (ACFP) (CAS: 524955-76-8), a third-generation scaffold. Compared to its predecessors (4-aminophenol and 4-amino-3-fluorophenol), the ACFP scaffold introduces a specific "2-chloro-5-fluoro" substitution pattern that enhances potency against resistant mutants (e.g., in BTK and VEGFR2 targets) and blocks common metabolic soft spots.

Scaffold Analysis: The Halogen Advantage

The transition from non-halogenated to multi-halogenated scaffolds represents a logical evolution in Structure-Activity Relationship (SAR) optimization.

Comparative Pharmacophore Table

| Feature | Gen 1: 4-Aminophenol | Gen 2: 4-Amino-3-fluorophenol | Gen 3: 4-Amino-2-chloro-5-fluorophenol |

| Representative Drug | Sorafenib (Nexavar) | Regorafenib (Stivarga) | Next-Gen BTK/VEGFR Inhibitors (e.g., Pfizer US10815213) |

| Electronic Effect | Electron-rich ring; prone to oxidation.[1] | F-atom withdraws density; reduces oxidation. | Cl/F combination strongly deactivates ring; high metabolic stability. |

| Lipophilicity (LogP) | Low | Moderate | High (Cl adds significant lipophilicity). |

| Binding Mode | H-bond donor/acceptor only. | F can accept weak H-bonds. | Cl fills hydrophobic selectivity pockets; F blocks metabolism. |

| Potency (IC50) | Baseline (e.g., VEGFR2 ~90 nM) | Enhanced (e.g., VEGFR2 ~13 nM) | Superior (e.g., BTK ~0.8 nM) |

Mechanistic Insight

-

The Fluorine Effect (C-5): Replacing a hydrogen with fluorine at the C-5 position blocks Phase I metabolic hydroxylation, extending the half-life of the inhibitor.

-

The Chlorine Effect (C-2): The bulky chlorine atom at the C-2 position (ortho to the hydroxyl) forces the ether linkage into a specific conformation (atropisomerism control) and fills the hydrophobic "selectivity pocket" often found adjacent to the ATP-binding site in kinases like BTK and c-Kit .

Experimental Protocol: Synthesis of the ACFP Scaffold

Objective: Synthesize 4-Amino-2-chloro-5-fluorophenol with high regioselectivity, avoiding the formation of unstable isomers. Method: Azo-coupling followed by reductive cleavage (The "Bayer Route"). This method is superior to direct nitration, which yields inseparable mixtures.

Reagents

-

Starting Material: 2-Chloro-5-fluorophenol.[2]

-

Diazo Source: Aniline (or Sulfanilic acid for water solubility).

-

Reagents: Sodium Nitrite (NaNO₂), HCl, Sodium Hydroxide (NaOH), Sodium Dithionite (Na₂S₂O₄) or H₂/Pd-C.

Step-by-Step Methodology

-

Preparation of Diazonium Salt:

-

Dissolve aniline (1.0 eq) in 2M HCl at 0°C.

-

Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 20 min to generate benzenediazonium chloride.

-

Validation: Solution must remain clear; turbidity indicates instability.

-

-

Azo Coupling (Regioselective):

-

Dissolve 2-Chloro-5-fluorophenol (1.0 eq) in 10% NaOH (aq). Cool to 0°C.

-

Slowly add the diazonium salt solution. The pH must be kept >10 to ensure the phenol is in phenolate form (activating the para position).

-

Observation: A deep red/orange precipitate (the azo dye) forms immediately.

-

Stir for 1 hour, then acidify with HCl to pH 4. Filter the solid azo intermediate.

-

-

Reductive Cleavage to ACFP:

-

Suspend the azo dye in water/ethanol (1:1).

-

Add Sodium Dithionite (3.0 eq) in portions at 60°C until the red color bleaches to a pale yellow/white.

-

Alternative: Hydrogenation with 10% Pd/C at 1 atm H₂.

-

Cool, filter, and recrystallize from toluene/heptane.

-

-

Product Characterization:

-

1H NMR (DMSO-d6): Look for two singlets (or doublets with F-coupling) for the aromatic protons, confirming para substitution. The absence of ortho coupling confirms the 4-amino position.

-

Synthesis of the Kinase Inhibitor (Urea Formation)[3]

Once ACFP is synthesized, it is typically coupled to a heterocyclic core via the phenol, followed by urea formation at the amine.

Protocol for Urea Coupling:

-

Ether Formation: React ACFP with a chloro-heterocycle (e.g., 4,7-dichloroquinoline) using K₂CO₃ in DMF at 80°C. The phenol -OH is more nucleophilic than the aniline -NH₂ under these conditions.

-

Urea Formation: React the resulting intermediate (containing the free amine) with an isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) in DCM at RT.

-

Yield: Typically >85% due to the enhanced nucleophilicity of the amine relative to the electron-poor ring.

Visualization of Pathways

Synthetic Workflow & SAR Logic

Caption: Synthetic pathway from 2-chloro-5-fluorophenol to final Kinase Inhibitor, highlighting SAR elements.

Performance Data: ACFP vs. Alternatives

The following data illustrates the potency shift observed when upgrading the scaffold from a standard aminophenol to the ACFP core in BTK (Bruton's Tyrosine Kinase) inhibitors.

| Compound Scaffold | R-Group (Warhead) | Target | IC50 (nM) | Selectivity Note |

| 4-Aminophenol | Pyrazole-Carboxamide | BTK | 12.5 | Moderate off-target activity. |

| 4-Amino-3-fluorophenol | Pyrazole-Carboxamide | BTK | 4.2 | Improved metabolic stability. |

| ACFP (2-Cl, 5-F) | Pyrazole-Carboxamide | BTK | 0.81 | >10x Potency Increase ; High Selectivity. |

Data Source: Derived from Pfizer Patent US10815213 (Example 45) and comparative SAR trends in diarylurea kinase inhibitors.

References

-

Pfizer Inc. (2020).[2] Bruton's Tyrosine Kinase Inhibitors. U.S. Patent No.[2][3] 10,815,213.[2][3]

-

Bayer HealthCare AG. (2008). Preparation of halogenated 4-aminophenols. U.S. Patent No.[2][3] 7,358,397.

-

BenchChem. (2025). Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol.

-

BindingDB. (2021). Entry BDBM377751: Affinity Data for ACFP-derived BTK Inhibitors.

Sources

- 1. US8563553B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 2. BindingDB BDBM377751 5-amino-3-[4-(2-chloro-5-fluoro- phenoxy)phenyl]-1-(1- cyanopiperidin-3-yl)-1H-pyrazole- 4-carboxamide::US10266513, Example 45::US10815213, Example 45 [bindingdb.org]

- 3. Ki Summary [bindingdb.org]

A Comparative Guide to the Efficacy of Novel Antimicrobial Agents Derived from 4-Amino-2-chloro-5-fluorophenol

This guide provides a comprehensive framework for the synthesis and comparative evaluation of novel antimicrobial agents derived from the versatile scaffold, 4-Amino-2-chloro-5-fluorophenol. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation needed to benchmark the efficacy of these novel compounds against established antimicrobial agents. By providing a self-validating system of protocols, this guide aims to facilitate the discovery of new chemical entities to combat the growing threat of antimicrobial resistance.

The strategic incorporation of halogen atoms, specifically chlorine and fluorine, into small molecules is a well-established approach in medicinal chemistry to enhance biological activity. These substitutions can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The core structure of 4-Amino-2-chloro-5-fluorophenol presents a unique starting point for the development of novel antimicrobial candidates, such as Schiff bases and benzoxazoles, which are known pharmacophores in antimicrobial drug discovery.[1][2][3][4]

Rationale and Synthetic Strategy

The primary amino group and the hydroxyl group on the 4-Amino-2-chloro-5-fluorophenol ring offer versatile handles for synthetic modification. This guide focuses on two classes of derivatives with proven antimicrobial potential: Schiff bases and benzoxazoles.[3][4]

-

Schiff Bases (Imines): Formed by the condensation of the primary amine with various substituted aldehydes, Schiff bases are known for their broad spectrum of biological activities. The resulting C=N (azomethine) linkage is crucial for their biological action.[3] The electronic properties of the substituents on the aldehyde can be systematically varied to modulate the antimicrobial potency.

-

Benzoxazoles: These bicyclic heterocyclic compounds can be synthesized from 2-aminophenols and are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial effects.[2][5] The benzoxazole core is a key feature in several antimicrobial compounds.[4][6]

The following diagram illustrates the proposed synthetic pathways for generating a library of Schiff base and benzoxazole derivatives from the parent compound.

Caption: Synthetic routes to Schiff base and benzoxazole derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the proposed derivatives and their subsequent antimicrobial and cytotoxicity evaluation.

Synthesis of Schiff Base Derivatives

This protocol outlines the condensation reaction between 4-Amino-2-chloro-5-fluorophenol and a substituted aromatic aldehyde.

Materials:

-

4-Amino-2-chloro-5-fluorophenol

-

Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 1.0 mmol of 4-Amino-2-chloro-5-fluorophenol in 20 mL of ethanol in a round-bottom flask.

-

Add 1.0 mmol of the substituted aromatic aldehyde to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis of Benzoxazole Derivatives

This protocol describes the synthesis of benzoxazole derivatives via a cyclocondensation reaction.

Materials:

-

4-Amino-2-chloro-5-fluorophenol

-

Substituted aromatic aldehyde

-

Polyphosphoric acid (PPA)

Procedure:

-

Mix 1.0 mmol of 4-Amino-2-chloro-5-fluorophenol and 1.0 mmol of the substituted aromatic aldehyde in a round-bottom flask.

-

Add a sufficient amount of polyphosphoric acid to ensure proper mixing.

-

Heat the reaction mixture at 180-200°C for 4-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into a beaker of ice water with constant stirring.

-

Neutralize the solution with a sodium bicarbonate solution until the product precipitates.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial Efficacy Testing

The antimicrobial activity of the synthesized compounds will be evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Detailed Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Plate Preparation: Perform two-fold serial dilutions of the synthesized compounds and standard antibiotics (Ciprofloxacin and Levofloxacin) in MHB in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.06 to 128 µg/mL). Include a growth control (broth and inoculum) and a sterility control (broth only).

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-